3,4,5-Trimethoxy-N-[4-(propanoylamino)phenyl]benzamide 3,4,5-Trimethoxy-N-[4-(propanoylamino)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 5837-83-2
VCID: VC0184872
InChI: InChI=1S/C19H22N2O5/c1-5-17(22)20-13-6-8-14(9-7-13)21-19(23)12-10-15(24-2)18(26-4)16(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,22)(H,21,23)
SMILES: CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol

3,4,5-Trimethoxy-N-[4-(propanoylamino)phenyl]benzamide

CAS No.: 5837-83-2

Main Products

VCID: VC0184872

Molecular Formula: C19H22N2O5

Molecular Weight: 358.4 g/mol

3,4,5-Trimethoxy-N-[4-(propanoylamino)phenyl]benzamide - 5837-83-2

CAS No. 5837-83-2
Product Name 3,4,5-Trimethoxy-N-[4-(propanoylamino)phenyl]benzamide
Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide
Standard InChI InChI=1S/C19H22N2O5/c1-5-17(22)20-13-6-8-14(9-7-13)21-19(23)12-10-15(24-2)18(26-4)16(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,22)(H,21,23)
Standard InChIKey BZRVHKFQARWKPD-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
PubChem Compound 1372023
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator